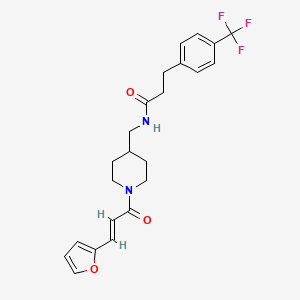

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2O3/c24-23(25,26)19-6-3-17(4-7-19)5-9-21(29)27-16-18-11-13-28(14-12-18)22(30)10-8-20-2-1-15-31-20/h1-4,6-8,10,15,18H,5,9,11-14,16H2,(H,27,29)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSBCSAXQQRSAU-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic compound with significant potential in biological applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety, a piperidine ring, and a trifluoromethyl phenyl group. Its molecular formula is , with a molecular weight of approximately 364.36 g/mol. The presence of these functional groups suggests varied interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The piperidine and furan groups may interact with specific enzymes or receptors, potentially leading to the inhibition of pathways involved in cancer cell proliferation and inflammation.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may also exhibit activity against various bacterial strains.

- Anticancer Properties : The structural features of the compound may allow it to interfere with cancer cell metabolism and growth by targeting critical enzymes involved in tumor progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives that include the 1,3,4-oxadiazole scaffold have shown significant cytotoxicity against various cancer cell lines through mechanisms such as:

- Inhibition of Histone Deacetylases (HDAC) : This mechanism is crucial for regulating gene expression involved in cell cycle control and apoptosis.

- Targeting Telomerase Activity : Inhibition of telomerase can lead to reduced proliferation of cancer cells.

| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | MCF-7 (Breast Cancer) | 5.0 | HDAC Inhibition | |

| Chalcone Derivative | S. aureus | 128 | Antibacterial |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been supported by studies indicating that similar structures exhibit activity against Gram-positive bacteria such as Staphylococcus aureus. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration and efficacy.

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study evaluated the effects of a structurally related compound on human lung cancer cells (A549). Results indicated that the compound induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. -

Antibacterial Evaluation :

Another study tested various derivatives against multiple bacterial strains, demonstrating that compounds with similar structural features significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated the antioxidant properties of compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide. The DPPH radical scavenging assay has been employed to evaluate this activity, with results indicating that some derivatives exhibit antioxidant activity comparable to or exceeding that of ascorbic acid.

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro assays. For example:

- MTT Assay : Significant cytotoxic effects were observed against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results suggest that the compound may be more cytotoxic against U-87 cells than MDA-MB-231 cells.

The proposed mechanisms of action include:

- Inhibition of cancer cell proliferation

- Induction of apoptosis in tumor cells

- Scavenging of free radicals

These mechanisms are crucial for understanding how the compound exerts its biological effects and can inform future drug development efforts.

Summary of Biological Activities

| Activity Type | Methodology | Observations |

|---|---|---|

| Antioxidant | DPPH assay | Comparable to ascorbic acid |

| Anticancer | MTT assay | More cytotoxic against U-87 than MDA-MB-231 |

| Proposed Mechanism | Various | Inhibition of proliferation and apoptosis |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds that incorporate similar structural motifs:

- Antioxidant Studies : Derivatives with a furan moiety exhibited enhanced antioxidant activities due to their ability to donate electrons.

- Anticancer Efficacy : Research highlighted the anticancer efficacy of oxalamide derivatives in various cancer cell lines, emphasizing their potential as therapeutic agents.

Chemical Reactions Analysis

Reactivity of the Acryloyl Group

The α,β-unsaturated carbonyl system in the acryloyl moiety enables conjugate addition and cycloaddition reactions.

Amide Bond Hydrolysis

The propanamide group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Furan Ring Modifications

The furan-2-yl group is susceptible to electrophilic aromatic substitution (EAS) and oxidation.

Piperidine Ring Functionalization

The piperidine nitrogen and methylene bridge offer sites for alkylation or oxidation.

Trifluoromethylphenyl Reactivity

The electron-withdrawing CF₃ group directs electrophilic substitution to the meta position.

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for pharmacological applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions:

- Temperature : Reflux conditions (e.g., ethanol at 80°C) are critical for achieving high yields, as demonstrated in multi-step protocols involving piperidine intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) are preferred to stabilize intermediates and reduce side reactions .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups may prevent undesired reactions at the piperidine nitrogen during acryloylation steps .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking reaction progress and confirming intermediate structures .

Q. How is the structural characterization of this compound validated?

- Methodological Answer : A combination of analytical techniques ensures structural fidelity:

- NMR Spectroscopy : H and C NMR confirm the presence of key groups (e.g., furan protons at δ 6.5–7.5 ppm, trifluoromethyl signals at δ ~125 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed [M+H] peaks matching theoretical values) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures >95% purity, critical for biological assays .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer : Target-agnostic screening approaches include:

- Binding Assays : Surface plasmon resonance (SPR) to assess affinity for proteins like kinases or GPCRs .

- Cell-Based Viability Assays : Testing against cancer cell lines (e.g., IC determination via MTT assays) .

- Enzyme Inhibition : Fluorogenic substrates to measure inhibition of proteases or phosphatases .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, given the (E)-configuration of the acryloyl group?

- Methodological Answer :

- Chiral Resolution : Use of chiral stationary phases in HPLC to separate enantiomers, followed by circular dichroism (CD) for confirmation .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, especially for intermediates like piperidin-4-ylmethyl precursors .

- Stereospecific Reagents : Employing E-selective Wittig or Horner-Wadsworth-Emmons reactions to enforce the (E)-configuration .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replacing trifluoromethyl with chloro or methoxy groups) and test bioactivity .

- Computational Docking : Molecular dynamics simulations to predict binding modes with targets like the SARS-CoV-2 main protease (MPRO), leveraging energy scores (e.g., ΔG = -7.7 kcal/mol) .

- Pharmacophore Mapping : Identify critical moieties (e.g., furan’s hydrogen-bonding capability) using 3D-QSAR models .

Q. How can metabolic stability be evaluated in preclinical development?

- Methodological Answer :

- Liver Microsomal Assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .

- Plasma Stability Tests : Monitor compound integrity in plasma at 37°C over 24 hours to predict in vivo half-life .

Q. What techniques are used to identify primary biological targets?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Detect target engagement by measuring protein thermal stabilization upon compound binding .

- Affinity Proteomics : Immobilize the compound on beads for pull-down assays coupled with mass spectrometry to identify bound proteins .

- CRISPR-Cas9 Knockout Screens : Gene-edited cell lines to pinpoint pathways essential for compound activity .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) affecting activity .

- Assay Reprodubility : Validate protocols across multiple labs (e.g., IC consistency in kinase inhibition assays) .

- Meta-Analysis : Compare data with structurally related compounds (e.g., piperidine-amide analogs) to identify trends in potency or off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.